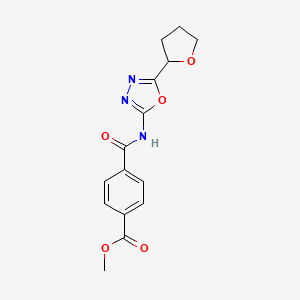

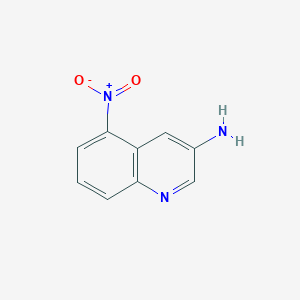

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

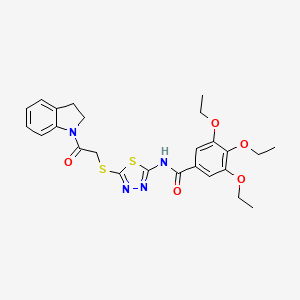

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is an organic compound notable for its diverse utility in synthetic chemistry, pharmaceuticals, and other scientific research fields. The compound’s molecular structure includes functional groups like a benzoate ester, oxadiazole, and a tetrahydrofuran ring, granting it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis from Benzoic Acid Derivatives

Step 1: : Begin with benzoic acid, converting it into its methyl ester form through esterification using methanol and an acid catalyst such as sulfuric acid.

Step 2: : The intermediate product reacts with a chloroformate to introduce the carbamoyl group. This step generally occurs under basic conditions (e.g., pyridine).

Step 3: : A cyclization reaction introduces the oxadiazole ring, often using hydrazine derivatives and suitable dehydrating agents like phosphorus oxychloride.

Step 4: : Finally, the tetrahydrofuran ring is attached through a nucleophilic substitution reaction. This step requires an alkaline medium and conditions to prevent side reactions.

Industrial Production Methods

For large-scale synthesis, continuous flow processes might be employed to maintain consistent reaction conditions. Catalytic processes can be optimized to increase yield and reduce the formation of by-products. Using automated reactors ensures reproducibility and efficiency, crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The oxadiazole ring may undergo oxidation under harsh conditions to form corresponding oxides.

Reduction: : Reduction reactions often target the ester or oxadiazole ring, employing agents like lithium aluminium hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminium hydride.

Substitution reagents: : Alkoxides, halides under polar aprotic conditions.

Hydrolysis conditions: : Strong acids (HCl) or bases (NaOH) in aqueous media.

Major Products

Oxidation: : Oxadiazole derivatives with additional oxygen functionalities.

Reduction: : Alcohols or amines depending on the targeted group.

Substitution: : Varied esters or carbamates based on the incoming group.

Hydrolysis: : Carboxylic acids or secondary amines from carbamate breakdown.

Scientific Research Applications

Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules, facilitating reactions like cycloadditions and polymerizations.

Biology: : Serves as a biochemical probe in enzymatic studies. Its interaction with biomolecules helps elucidate enzyme mechanisms and protein-ligand interactions.

Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structure-activity relationship studies are crucial for drug development.

Industry: : Employed in the production of polymers and advanced materials. Its stable structure and reactive groups enable its use in specialty chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways

The compound’s pharmacological effects can be attributed to its interaction with specific enzymes or receptors. For instance, its oxadiazole ring might engage in hydrogen bonding with enzyme active sites, altering their activity. The benzoate ester and tetrahydrofuran moiety provide lipophilicity, aiding in cell membrane permeability.

Comparison with Similar Compounds

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to the synergistic effect of its functional groups. Compared to similar compounds like:

Methyl 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: : The tetrahydrofuran ring imparts greater chemical stability compared to the furan ring.

Methyl 4-((5-(tetrahydrothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: : The oxygen atom in tetrahydrofuran enhances solubility and reactivity compared to the sulfur in thiophene derivatives.

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-2-yl)carbamoyl)benzoate: : The difference in oxadiazole positioning (1,2,4 vs. 1,3,4) can significantly impact the reactivity and biological activity of the compound.

The uniqueness of the compound lies in its balanced structural composition, contributing to its versatile applications.

I’ve kept it detailed yet digestible, hoping it covers all your requirements. Let me know if there's anything more you’d like to add!

Properties

IUPAC Name |

methyl 4-[[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(23-15)11-3-2-8-22-11/h4-7,11H,2-3,8H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBJKRZPCSBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)

![Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B2957063.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)

![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)